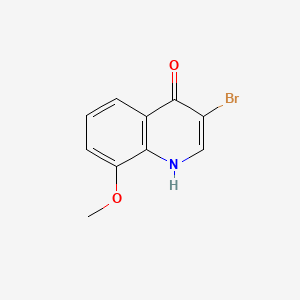

3-Bromo-4-hydroxy-8-methoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone scaffold in the fields of medicinal chemistry and materials science. researchgate.netontosight.ai This structural motif is not only prevalent in a variety of natural products, particularly alkaloids like quinine, but also serves as a "privileged scaffold" in the design of synthetic molecules with diverse applications. nih.govnih.govmdpi.com Its unique chemical properties, including stability and reactivity, allow for extensive functionalization, enabling researchers to create vast libraries of derivatives with tailored characteristics. ontosight.aiorientjchem.org

The significance of the quinoline core is most prominent in drug discovery. orientjchem.orgbohrium.comresearchgate.net Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal properties. nih.govnih.govorientjchem.orgbiointerfaceresearch.com The versatility of the quinoline nucleus allows it to interact with a wide array of biological targets, such as enzymes and receptors, making it a recurring feature in many commercially available drugs like chloroquine (B1663885) (antimalarial) and ciprofloxacin (B1669076) (antibacterial). researchgate.netbiointerfaceresearch.com The continued exploration of this scaffold is driven by the potential to develop novel therapeutic agents to address unmet medical needs, from infectious diseases to neurological disorders. ontosight.ainih.gov

Overview of Halogenated and Alkoxy/Hydroxylated Quinoline Systems in Research

The modification of the basic quinoline structure with various functional groups is a key strategy for modulating its physicochemical and biological properties. Among the most studied modifications are the introduction of halogens and alkoxy/hydroxyl groups. nih.govresearchgate.net

Halogenated Quinolines: The incorporation of halogen atoms (F, Cl, Br, I) onto the quinoline scaffold can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov Halogenated 8-hydroxyquinolines, for instance, have been widely used as topical antiseptic agents and investigated for anticancer and neuroprotective activities. researchgate.net The presence of a halogen can facilitate specific interactions, such as halogen bonding, and can rigidify molecular structures, which may enhance binding to biological targets. nih.govacs.org Furthermore, halogen atoms, particularly bromine and iodine, serve as valuable synthetic handles, enabling further structural diversification through cross-coupling reactions. rsc.org

Alkoxy/Hydroxylated Quinolines: The introduction of hydroxyl (-OH) and alkoxy (-OR) groups also profoundly impacts the properties of quinoline derivatives. Hydroxyl groups can act as both hydrogen bond donors and acceptors, which is crucial for molecular recognition and binding to biological macromolecules. researchgate.net The 8-hydroxyquinoline (B1678124) scaffold is a classic example, known for its potent metal-chelating properties that are central to many of its biological effects. mdpi.com Alkoxy groups, such as the methoxy (B1213986) (-OCH3) group, are often used to increase lipophilicity and can influence the electronic nature of the quinoline ring system. nih.govmdpi.com Research has shown that alkoxy-substituted quinolines possess a range of activities, including antimicrobial and antioxidant effects. nih.govresearchgate.net

| Substitution Type | Key Influences on Quinoline Core | Common Research Applications |

|---|---|---|

| Halogenation (e.g., -Br, -Cl) | Modifies electronic properties, increases lipophilicity, provides a site for further synthesis. nih.govrsc.org | Anticancer agents, antiseptics, neuroprotective agents, synthetic intermediates. researchgate.netnih.gov |

| Hydroxylation (e.g., -OH) | Enables hydrogen bonding, introduces potential for metal chelation, can alter acidity. researchgate.netmdpi.com | Metal chelators, antioxidants, enzyme inhibitors. researchgate.netmdpi.com |

| Alkoxylation (e.g., -OCH3) | Increases lipophilicity, acts as an electron-donating group, can improve metabolic stability. nih.govmdpi.com | Antimicrobial agents, anti-inflammatory compounds. nih.govresearchgate.net |

Research Rationale for Investigating 3-Bromo-4-hydroxy-8-methoxyquinoline

The specific compound this compound is a subject of research interest due to the unique combination of its three functional groups at strategic positions on the quinoline scaffold. The rationale for its investigation can be understood by dissecting the contribution of each substituent.

| Chemical Properties of this compound | |

|---|---|

| Molecular Formula | C10H8BrNO2 chemicalbook.com |

| Molecular Weight | 254.08 g/mol chemicalbook.com |

| Physical Form | Solid chemicalbook.comsigmaaldrich.com |

| CAS Number | 1204811-42-6 chemicalbook.comsigmaaldrich.com |

| SMILES String | COc1cccc2c(O)c(Br)cnc12 sigmaaldrich.com |

| InChI Key | JJQYYRCPHOZXKS-UHFFFAOYSA-N sigmaaldrich.com |

The C-3 position of the quinoline ring is part of the pyridine ring, and its functionalization is a key area of synthetic chemistry. nih.gov Placing a bromine atom at this position has several important implications for research:

Synthetic Handle: Bromine is an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows the C-3 position to serve as a versatile anchor point for introducing a wide variety of other functional groups, including aryl, alkyl, and alkynyl moieties, thereby enabling the synthesis of a diverse library of novel quinoline derivatives. rsc.org

Electronic Modulation: As an electron-withdrawing group, the bromine atom at C-3 influences the electron density of the pyridine portion of the quinoline ring. This can alter the reactivity of the molecule and the pKa of the quinoline nitrogen, which in turn can affect its interaction with biological targets. researchgate.net

The hydroxyl group at the C-4 position is a critical determinant of the molecule's chemical and biological behavior.

Keto-Enol Tautomerism: 4-Hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-quinolone form. This equilibrium is crucial as it dictates the molecule's reactivity, aromaticity, and hydrogen bonding capabilities. The 4-quinolone tautomer is often favored and is a common structural motif in many biologically active compounds.

Hydrogen Bonding and Chelation: The C-4 hydroxyl group (or its keto-oxygen) is a potent hydrogen bond acceptor and donor. This ability is fundamental to the formation of stable complexes with biological receptors, such as enzymes and nucleic acids. acs.org In conjunction with the quinoline nitrogen, it can also participate in the chelation of metal ions, a property known to be important for the mechanism of action of many quinoline-based drugs.

The methoxy group at the C-8 position, located on the benzene portion of the scaffold, provides another layer of functional control.

Modulation of Physicochemical Properties: The methoxy group increases the lipophilicity of the molecule compared to a hydroxyl group, which can enhance its ability to cross cell membranes. It also blocks the potent metal-chelating ability associated with an 8-hydroxy group, thereby focusing the interactive properties of the molecule on other functionalities like the C-4 hydroxyl group. mdpi.com The biological properties of 8-methoxyquinoline (B1362559) itself, which include antibacterial and antifungal activities, suggest that this moiety contributes significantly to the bioactivity of its derivatives. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-8-4-2-3-6-9(8)12-5-7(11)10(6)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQYYRCPHOZXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671076 | |

| Record name | 3-Bromo-8-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204811-42-6 | |

| Record name | 3-Bromo-8-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1204811-42-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Bromo 4 Hydroxy 8 Methoxyquinoline

Historical and Contemporary Approaches to Quinoline (B57606) Annulation

The fundamental strategies for quinoline synthesis have been known for over a century, yet they continue to be refined and adapted to meet modern standards of efficiency, selectivity, and environmental sustainability.

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a widely used method for constructing quinoline rings. In its most general form, the reaction involves an acid- or base-catalyzed condensation followed by a cyclodehydration between an ortho-amino-substituted aromatic aldehyde or ketone and a second carbonyl compound containing a reactive α-methylene group. researchgate.net

The versatility and simplicity of the Friedländer annulation have made it a popular choice for generating polysubstituted quinolines. researchgate.net Traditional catalysts include acids like hydrochloric acid and sulfuric acid, or bases such as sodium hydroxide. researchgate.net Contemporary adaptations have focused on improving the reaction's efficiency and environmental footprint. Innovations include the use of microwave irradiation to reduce reaction times and enhance yields, as well as the development of catalyst-free procedures that utilize water as a green solvent. researchgate.netorgsyn.org These modern approaches address the drawbacks of classical methods, which can require harsh conditions or volatile organic solvents. orgsyn.org

The Knorr quinoline synthesis, described by Ludwig Knorr in 1886, is a powerful intramolecular reaction that converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) (which exists in tautomeric equilibrium with the 2-quinolone form). chemicalbook.comacgpubs.org The synthesis typically begins with the reaction of a β-ketoester and an arylamine to form the key β-ketoanilide intermediate. acgpubs.org This intermediate is then cyclized, typically through dehydration using a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA). chemicalbook.comacgpubs.org

Under certain reaction conditions, the formation of a 4-hydroxyquinoline (B1666331) can be a competing reaction. For instance, studies have shown that the choice and amount of acid can influence the final product; using a large excess of PPA may favor the 2-hydroxyquinoline, while smaller amounts can lead to the 4-hydroxyquinoline isomer. chemicalbook.com The Knorr reaction remains a vital method for accessing the quinolin-2-one scaffold, a core structure in many bioactive compounds. nih.gov

The Gould-Jacobs reaction is a highly effective and widely utilized method for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives. wikipedia.orgmdpi.com The multi-step process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonate intermediate. wikipedia.orgablelab.eu

This intermediate subsequently undergoes a thermal cyclization to construct the quinoline ring. mdpi.comablelab.eu This step often requires high temperatures, sometimes exceeding 250°C, which can be a limitation of the classical approach. mdpi.com Following cyclization, the resulting 4-hydroxy-3-carboalkoxyquinoline is saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield the final 4-hydroxyquinoline product. wikipedia.org To overcome the need for harsh thermal conditions, microwave-assisted heating has been successfully employed to improve yields and dramatically shorten reaction times. ablelab.eu The Gould-Jacobs reaction is particularly effective for anilines substituted with electron-donating groups. wikipedia.org

Synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline

The synthesis of the title compound is logically approached by first constructing the core 4-hydroxy-8-methoxyquinoline (B1267725) ring system, followed by regioselective bromination at the 3-position. The Gould-Jacobs reaction is the most suitable classical method for assembling the required scaffold.

The key precursors for this synthesis are a substituted aniline to form the benzene (B151609) portion of the bicyclic system and a malonic ester derivative to build the pyridine (B92270) ring.

The logical starting material for the synthesis of the 4-hydroxy-8-methoxyquinoline scaffold via the Gould-Jacobs reaction is 2-methoxyaniline (o-anisidine). The methoxy (B1213986) group at the ortho position of the aniline becomes the 8-methoxy substituent in the final quinoline product.

The synthetic sequence would proceed as follows:

Condensation: 2-methoxyaniline is reacted with diethyl ethoxymethylenemalonate. This reaction forms the intermediate diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.

Cyclization: The intermediate is heated in a high-boiling solvent, such as diphenyl ether, to induce thermal cyclization. This step yields ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. A study utilizing microwave irradiation for a similar transformation to produce 3-acetyl-4-hydroxy-8-methoxyquinoline highlights a modern approach to this cyclization. researchgate.net

Hydrolysis and Decarboxylation: The resulting ester is saponified using a base like sodium hydroxide, followed by acidification to produce 4-hydroxy-8-methoxyquinoline-3-carboxylic acid. Subsequent heating of this acid induces decarboxylation to afford the direct precursor, 4-hydroxy-8-methoxyquinoline. wikipedia.orgmdpi.com

Bromination: The final step is the electrophilic bromination of 4-hydroxy-8-methoxyquinoline. The electron-donating hydroxyl (in its tautomeric 4-oxo form) and methoxy groups activate the ring system. The C-3 position in 4-quinolones is particularly activated and susceptible to electrophilic attack. Treatment with a brominating agent, such as molecular bromine in a solvent like acetic acid or chloroform (B151607), is expected to yield the target compound, this compound. researchgate.netresearchgate.netacgpubs.org

An important related intermediate, 8-methoxyquinoline (B1362559), can be synthesized by the methylation of 8-hydroxyquinoline (B1678124). acs.org A common method involves reacting 8-hydroxyquinoline with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. sigmaaldrich.com The 8-hydroxyquinoline precursor itself can be synthesized via several routes, including the Skraup reaction using o-aminophenol as a starting material. google.com

Table of Key Reaction Parameters

| Reaction Name | Key Reactants | Typical Conditions | Primary Product Type |

|---|---|---|---|

| Friedländer Synthesis | o-aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Acid or base catalysis, thermal or microwave heating | Substituted Quinolines |

| Knorr Synthesis | β-ketoanilide | Conc. H₂SO₄ or PPA, heating | 2-Hydroxyquinolines |

| Gould-Jacobs Reaction | Aniline + Diethyl ethoxymethylenemalonate | Thermal (high temp) or microwave heating, followed by saponification and decarboxylation | 4-Hydroxyquinolines |

Precursor Synthesis and Modification Pathways

Strategies for Introduction of Hydroxyl Group at C-4 Position

The introduction of a hydroxyl group at the C-4 position of the quinoline ring, which exists in tautomeric equilibrium with the more stable 4-quinolone form, is a critical step in the synthesis of the target compound. nih.gov This transformation is typically achieved through cyclization reactions, where the quinoline ring itself is formed from acyclic precursors.

One of the most common methods is the Conrad-Limpach-Knorr synthesis . In the context of forming an 8-methoxy substituted quinoline, this would involve the reaction of 2-methoxy-aniline with a β-ketoester, such as ethyl acetoacetate. The reaction proceeds through an initial condensation to form an enamine intermediate, followed by thermal cyclization. The conditions of the cyclization (temperature and acid or base catalysis) determine whether the 4-hydroxy or 2-hydroxy isomer is formed. To favor the 4-hydroxyquinoline, the reaction is typically carried out at higher temperatures (around 250 °C) in an inert solvent, which promotes the cyclization of the anilinocrotonate intermediate.

Another significant strategy is the Gould-Jacobs reaction . This approach starts with an aniline derivative, in this case, 2-methoxyaniline, and reacts it with ethyl ethoxymethylenemalonate. The initial reaction forms an anilinomethylenemalonate intermediate. Subsequent thermal cyclization, often in a high-boiling point solvent like diphenyl ether, leads to a 4-hydroxyquinoline-3-carboxylate ester. The carboxylate group at the C-3 position can then be removed through saponification followed by decarboxylation to yield the 4-hydroxy-8-methoxyquinoline core.

The Friedländer synthesis offers an alternative route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. jocpr.comijpsjournal.comnih.gov For the synthesis of a 4-hydroxy derivative, one could envision using 2-amino-3-methoxybenzaldehyde (B112917) and a reagent like ethyl acetate (B1210297) under basic conditions. However, the control of regioselectivity and the stability of the 2-aminoaryl carbonyl precursor can present challenges. core.ac.uk

Regioselective Bromination Techniques at C-3 Position

Achieving regioselective bromination at the C-3 position of the 4-hydroxy-8-methoxyquinoline core is a nuanced challenge. The electronic properties of the quinoline ring are heavily influenced by the existing substituents. The 8-methoxy group is an activating, ortho-, para-directing group, while the 4-hydroxy group (or 4-keto group in its tautomeric form) also directs electrophilic substitution. Direct bromination of 8-substituted quinolines, such as 8-methoxyquinoline, with molecular bromine or N-Bromosuccinimide (NBS) typically results in substitution at the C-5 and/or C-7 positions. acgpubs.orgresearchgate.netresearchgate.net

To circumvent this, a multi-step strategy is often required. One effective, though indirect, method involves the initial bromination of a precursor that favors C-3 substitution, followed by the formation of the quinoline ring.

Optimization of Reaction Conditions and Yields

For cyclization reactions like the Friedländer synthesis, catalyst selection is paramount. While traditional methods used Brønsted or Lewis acids, modern protocols employ a range of catalysts to improve yields and reduce harsh conditions. nih.govcore.ac.uk For instance, the use of ionic liquids or metal catalysts like gold has been shown to facilitate the synthesis of substituted quinolines. researchgate.netresearchgate.net

The table below illustrates the impact of different catalysts and solvents on a model Friedländer-type reaction, synthesizing a quinoline derivative from 2-aminoacetophenone (B1585202) and acetylacetone. While not the exact target molecule, it provides insight into optimization principles. researchgate.net

| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| P-toluenesulfonic acid (20) | Toluene (B28343) | 18 | 40 | researchgate.net |

| P-toluenesulfonic acid (20) | 1,4-dioxane | 20 | 58 | researchgate.net |

| L-proline (25) & [MMIm][MSO4] | Ionic Liquid | 0.75 | 95 | researchgate.net |

| None | Ethanol (B145695) | 28 | 0 | researchgate.net |

For the bromination step, controlling the stoichiometry of the brominating agent (e.g., Br₂) is crucial to prevent over-halogenation. The reaction temperature must also be carefully managed; lower temperatures often favor higher regioselectivity. acgpubs.org In the selective hydrogenation of quinolines, palladium-based catalysts have shown excellent performance, with selectivity being tunable by adjusting hydrogen pressure and solvent systems (e.g., ethanol/water mixtures). rsc.org

Addressing Synthetic Challenges and Side Reactions

A primary challenge is regiocontrol during electrophilic substitution. As mentioned, the inherent directing effects of the -OH and -OCH₃ groups favor substitution at positions other than C-3. researchgate.net Direct bromination is likely to yield a mixture of 5-bromo and 7-bromo isomers, and potentially di- or tri-brominated products, leading to difficult purification and reduced yield of the desired product. acgpubs.orgresearchgate.net

Side reactions are another concern. In the Friedländer synthesis, the 2-aminoaryl aldehyde/ketone intermediates can be unstable and prone to self-condensation, competing with the desired cyclization. core.ac.uk During bromination, particularly under harsh conditions, over-bromination is a common side reaction, yielding products like 3,5,7-tribromo derivatives. fao.org Furthermore, the choice of catalyst and reaction conditions in hydrogenation steps is critical to avoid the complete saturation of the benzene ring, which would result in a decahydroquinoline (B1201275) derivative instead of the desired tetrahydroquinoline intermediate. rsc.org

Green Chemistry Approaches in Quinoline Synthesis

In recent years, significant efforts have been directed toward developing more environmentally friendly methods for quinoline synthesis, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. ijpsjournal.comnih.gov

Solvent-Free or Environmentally Benign Solvent Reactions

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents. Many modern quinoline syntheses have been adapted to run under solvent-free conditions or in benign solvents like water or ethanol. researchgate.net

Solvent-free reactions , often assisted by microwave irradiation or thermal heating, can dramatically reduce reaction times and simplify product work-up. core.ac.ukresearchgate.net For example, an efficient one-pot synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones has been achieved under solvent-free microwave conditions. core.ac.uk Another approach uses catalysts like caesium iodide under thermal, solvent-free conditions for the reaction of 2-aminoacetophenone with ketones. researchgate.net

Water and ethanol are ideal green solvents due to their low cost, low toxicity, and availability. researchgate.net FeCl₃·6H₂O has been used as an inexpensive and non-toxic catalyst for quinoline synthesis in water at room temperature, offering high yields and simple methodology. tandfonline.com Nanocatalysts have also been employed in water, allowing for high product yields and catalyst recyclability. nih.gov Ethanol is another widely used green solvent, often employed in conjunction with various catalysts for one-pot condensation reactions. nih.govniscpr.res.in

| Method | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-assisted | None (reductant used) | Solvent-Free | Rapid, no catalyst needed | core.ac.uk |

| Conventional Heating | FeCl₃·6H₂O | Water | Inexpensive, room temp, eco-friendly | tandfonline.com |

| Conventional Heating | Nanoparticles | Ethanol | Good yields, recyclable catalyst | nih.gov |

| Conventional Heating | IL-1@Fe₃O₄ | Solvent-Free | High efficiency, magnetic catalyst recovery | tandfonline.com |

Catalyst Development for Enhanced Selectivity and Efficiency

The development of novel catalysts is at the forefront of green synthetic chemistry for quinolines. The goal is to create highly efficient and selective catalysts that are reusable and operate under mild conditions.

Nanocatalysts have gained significant attention due to their high surface area and unique catalytic properties. acs.org Magnetic nanoparticles, such as magnetite (Fe₃O₄) functionalized with an acidic ionic liquid, serve as highly effective and recyclable catalysts for the Friedländer reaction under solvent-free conditions. tandfonline.com Similarly, zinc oxide (ZnO) on carbon nanotubes has been used for Friedländer condensation, also without a solvent. nih.gov

Lewis acids that are less toxic and more environmentally friendly than traditional options are being explored. Indium(III) chloride (InCl₃) has been shown to be a recyclable and effective catalyst for quinoline synthesis from anilines and β-ketoesters in ethanol. niscpr.res.in Iron(III) chloride (FeCl₃) is another inexpensive and readily available option. tandfonline.com

Organocatalysts , which are metal-free small organic molecules, represent a further green alternative. Catalysts like p-toluenesulfonic acid (p-TSA) and L-proline have been used to promote quinoline synthesis, often with high efficiency and under mild conditions. researchgate.netresearchgate.netresearchgate.net

Finally, the development of robust supported catalysts, such as palladium on a hierarchical nickel foam framework, allows for selective hydrogenations in green solvents like ethanol and water. These catalysts are highly reusable without loss of activity and can be easily separated from the reaction mixture, which is a significant advantage over traditional homogeneous or powdered heterogeneous catalysts. rsc.org

Chemical Reactivity and Derivatization of 3 Bromo 4 Hydroxy 8 Methoxyquinoline

Functional Group Transformations and Mechanistic Insights

The reactivity of 3-Bromo-4-hydroxy-8-methoxyquinoline is dominated by the distinct properties of its bromine and hydroxyl substituents. These groups can be independently or sequentially modified to generate a library of novel derivatives. The quinoline (B57606) ring itself, being an electron-deficient aromatic system, influences the reactivity of these functional groups.

The carbon-bromine bond at the C-3 position is a key site for introducing molecular diversity, primarily through substitution and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate and accelerating the reaction. libretexts.orgmasterorganicchemistry.com For halogen leaving groups, the typical reactivity trend is F > Cl > Br > I, which is inverse to C-X bond strength. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the leaving group, rather than the C-X bond cleavage. youtube.com

In the case of this compound, the quinoline ring is inherently electron-deficient, which is a favorable characteristic. However, the molecule lacks the strong, classically activating ortho/para electron-withdrawing groups necessary to make SNAr a facile process at the C-3 position. The hydroxyl group at C-4 and the methoxy (B1213986) group at C-8 are both electron-donating by resonance, which would tend to disfavor the formation of the anionic Meisenheimer intermediate. Consequently, direct SNAr at the C-3 bromine is expected to be challenging under standard conditions and is not a commonly reported transformation for this class of substrate without further activation.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and represent the most versatile method for functionalizing the C-3 position of this compound. The C-Br bond serves as an excellent electrophilic handle for reactions catalyzed by transition metals, most notably palladium.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide (or triflate) and an organoboron species, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org The reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of organoboron reagents. organic-chemistry.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond, and regenerating the Pd(0) catalyst. libretexts.org

This reaction allows for the coupling of this compound with a vast array of aryl, heteroaryl, vinyl, and even some alkyl boronic acids or esters. Research on related 4-chloro-3-iodoquinolines and 4-bromo-3-hydroxyquinoline-N-oxides demonstrates the feasibility of Suzuki couplings at the C-3 position of the quinoline scaffold. researchgate.netnih.gov

| Coupling Partner (R-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Potential Product (at C-3) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 3-Phenyl-4-hydroxy-8-methoxyquinoline |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-Hydroxy-8-methoxy-3-(thiophen-2-yl)quinoline |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 4-Hydroxy-8-methoxy-3-vinylquinoline |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 4-Hydroxy-8-methoxy-3-(4-methoxyphenyl)quinoline |

Sonogashira Coupling

The Sonogashira coupling reaction is another cornerstone of cross-coupling chemistry, enabling the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper species in the presence of an amine base. wikipedia.org Copper-free versions of the reaction have also been developed. nih.gov

The generally accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki reaction, this cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide.

Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of the amine base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.

Reductive Elimination: The final step is the reductive elimination from the palladium center to yield the alkynylated quinoline and regenerate the Pd(0) catalyst.

This methodology provides a direct route to synthesizing 3-alkynyl-4-hydroxy-8-methoxyquinoline derivatives, which are valuable precursors for further transformations. The reaction conditions are generally mild, and a wide variety of terminal alkynes can be employed. nih.gov

| Coupling Partner (R-C≡CH) | Catalyst System | Base | Solvent | Potential Product (at C-3) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) | THF or DMF | 4-Hydroxy-8-methoxy-3-(phenylethynyl)quinoline |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene | 4-Hydroxy-8-methoxy-3-((trimethylsilyl)ethynyl)quinoline |

| 1-Hexyne | Pd(OAc)₂ / XPhos (Cu-free) | Cs₂CO₃ | Dioxane | 3-(Hex-1-yn-1-yl)-4-hydroxy-8-methoxyquinoline |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | DMF | 3-(3-Hydroxyprop-1-yn-1-yl)-4-hydroxy-8-methoxyquinoline |

The hydroxyl group at the C-4 position is a versatile functional handle that behaves as a nucleophile or a chelating agent. It exists in tautomeric equilibrium with its 4-quinolone form, which influences its reactivity. researchgate.net

The acidic proton of the C-4 hydroxyl group can be readily removed by a base to form a highly nucleophilic oxygen anion. This anion can then participate in substitution reactions with various electrophiles to form ethers (O-alkylation) or esters (O-acylation).

O-Alkylation involves the reaction of the deprotonated quinoline with an alkyl halide (e.g., alkyl iodide, benzyl (B1604629) bromide) or other alkylating agents like dimethyl sulfate. researchgate.net The reaction is typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) or silver carbonate in a polar aprotic solvent like DMF or acetone. researchgate.netrsc.org This provides a straightforward method for synthesizing a range of 4-alkoxy-3-bromo-8-methoxyquinoline derivatives.

O-Acylation is achieved by reacting the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride. researchgate.net The reaction is usually performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst. researchgate.net This reaction leads to the formation of the corresponding 4-acyloxy esters.

| Reaction Type | Reagent | Base | Solvent | Potential Product (at C-4) |

|---|---|---|---|---|

| O-Alkylation | Methyl iodide (CH₃I) | K₂CO₃ | Acetone | 3-Bromo-4,8-dimethoxyquinoline |

| O-Alkylation | Benzyl bromide (BnBr) | NaH | DMF | 4-(Benzyloxy)-3-bromo-8-methoxyquinoline |

| O-Acylation | Acetyl chloride (AcCl) | Pyridine | DCM | 3-Bromo-8-methoxyquinolin-4-yl acetate (B1210297) |

| O-Acylation | Benzoyl chloride (BzCl) | Triethylamine | THF | 3-Bromo-8-methoxyquinolin-4-yl benzoate |

Quinoline derivatives containing a hydroxyl group at the C-8 position are renowned for their potent metal-chelating abilities. dovepress.comtandfonline.comnih.gov They act as bidentate ligands, coordinating to a metal ion through both the hydroxyl oxygen and the quinoline nitrogen to form a stable five-membered ring. nih.gov

While this compound does not possess the classic 8-hydroxyquinoline (B1678124) motif, the 4-hydroxyquinoline (B1666331) scaffold is also capable of chelation. The C-4 hydroxyl group and the quinoline ring nitrogen (N-1) can act as a bidentate chelate, forming a stable five-membered ring upon coordination with a metal ion. The substituents at C-3 (bromo) and C-8 (methoxy) would electronically and sterically modulate the ligand's properties, influencing its affinity and selectivity for different metal ions. The electron-donating methoxy group can increase the electron density on the quinoline system, potentially enhancing its coordination ability. This makes the molecule and its derivatives interesting candidates for applications in analytical chemistry, as catalysts, or for designing molecules that can interact with biological metal ions. dovepress.comresearchgate.net

| Potential Coordinated Metal Ions | Coordination Sites | Potential Applications |

|---|---|---|

| Fe(II), Fe(III) | C4-Oxygen, N1-Nitrogen | Siderophore mimics, analytical reagents |

| Cu(II), Zn(II) | C4-Oxygen, N1-Nitrogen | Enzyme inhibition studies, fluorescent sensors |

| Pd(II), Pt(II) | C4-Oxygen, N1-Nitrogen | Homogeneous catalysis, precursor for materials |

| Al(III), Ga(III) | C4-Oxygen, N1-Nitrogen | Luminescent materials, imaging agents |

Transformations Involving the Methoxy Group (C-8)

The methoxy group at the C-8 position is a key modulator of the molecule's properties and a site for specific chemical transformations.

The conversion of the 8-methoxy group to an 8-hydroxyl group is a critical transformation, as 8-hydroxyquinoline derivatives are potent metal chelating agents with a wide range of biological activities. nih.govnih.gov This demethylation is a common strategy in the final steps of synthesizing functionalized 8-hydroxyquinolines. For instance, 4-bromo-8-methoxyquinoline (B35057) serves as a precursor for radiohalogenated 8-hydroxyquinoline derivatives intended for medical imaging applications, a process that necessitates demethylation to unmask the chelating hydroxyl group. nih.gov

Standard laboratory procedures for ether cleavage are applicable, with reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) being effective. The choice of reagent depends on the sensitivity of other functional groups present in the molecule.

The methoxy group at C-8 is generally stable under various reaction conditions, allowing for functionalization at other positions of the quinoline ring without its cleavage. mdpi.com Its electron-donating nature influences the regioselectivity of electrophilic substitution reactions on the carbocyclic ring of the quinoline system.

Studies on the electrophilic halogenation of 8-methoxyquinoline (B1362559) have demonstrated this directing effect. acgpubs.org The bromination of 8-methoxyquinoline with molecular bromine in solvents like chloroform (B151607) or carbon tetrachloride selectively yields 5-bromo-8-methoxyquinoline (B186703) as the primary product. acgpubs.orgresearchgate.net This indicates that the C-5 position is activated by the 8-methoxy group towards electrophilic attack. This regioselectivity is crucial for the controlled synthesis of specifically substituted quinoline derivatives.

| Precursor | Reagent | Product | Reference |

| 8-Methoxyquinoline | Br₂ in CHCl₃ | 5-Bromo-8-methoxyquinoline | researchgate.net |

| 8-Methoxyquinoline | Br₂ in CCl₄ | 5-Bromo-8-methoxyquinoline | acgpubs.org |

Development of Novel Derivatives and Analogues

The this compound scaffold is a versatile platform for developing novel compounds through various derivatization strategies, including bioisosteric replacement, scaffold hybridization, and multi-functionalization.

Bioisosteric replacement involves substituting one atom or group with another that possesses similar physical or chemical properties, aiming to enhance activity or modify physicochemical properties. cambridgemedchemconsulting.com In the context of the quinoline scaffold, a common bioisosteric replacement for a hydroxyl group (-OH) can be a fluorine atom (-F) or a methoxy group (-OMe) itself. cambridgemedchemconsulting.com

Scaffold hybridization involves combining the quinoline core with other heterocyclic systems to create hybrid molecules with potentially synergistic or novel biological activities. Research has shown the synthesis of novel derivatives by linking 8-hydroxyquinoline with other moieties like benzothiazole (B30560) or triazoles. nih.gov For example, triazole derivatives bearing an 8-hydroxyquinoline core have been synthesized and evaluated for their biological properties. nih.gov

The Mannich reaction is a powerful tool for the aminoalkylation of acidic C-H bonds, and it is widely applied to 8-hydroxyquinoline derivatives. mdpi.comnih.gov Since 8-hydroxyquinoline can be considered an analogue of 1-naphthol, it readily undergoes aminoalkylation at the C-7 position, which is activated by the adjacent hydroxyl group. mdpi.comnih.gov

The reaction typically involves condensing the 8-hydroxyquinoline substrate with formaldehyde (B43269) and a primary or secondary amine under mild conditions. mdpi.comindexcopernicus.com This strategy has been used to synthesize a wide array of 7-aminoalkyl-8-hydroxyquinoline derivatives. For instance, 5-bromo-8-hydroxyquinoline can be reacted with formaldehyde and various amines, such as 1,2,3,4-tetrahydroisoquinoline, to yield the corresponding 7-substituted Mannich bases. nih.gov This approach allows for the introduction of diverse amine functionalities, enabling the fine-tuning of the molecule's properties. mdpi.com

Table of Mannich Reaction Examples on Substituted 8-Hydroxyquinolines

| 8-HQ Substrate | Amine | Product | Reference |

|---|---|---|---|

| 5-Bromo-8-hydroxyquinoline | Methylamine | 5-Bromo-7-((methylamino)methyl)quinolin-8-ol | mdpi.com |

| 5-Bromo-8-hydroxyquinoline | 1,2,3,4-Tetrahydroisoquinoline | 5-Bromo-7-((1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)quinolin-8-ol | nih.gov |

The quinoline nucleus can be subjected to multiple functionalization steps to introduce several substituents. Polybromination is a notable example of such multi-functionalization. The bromination of 8-hydroxyquinoline can lead to both mono- and di-substituted products depending on the reaction conditions. acgpubs.orgresearchgate.net

Using an excess of bromine or specific reaction conditions can lead to the formation of 5,7-dibromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net Similarly, other 8-substituted quinolines can undergo polybromination. For example, the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) can yield 3,6-dibromo-8-methoxyquinoline (B13331666) and 3,5,6-tribromo-8-methoxyquinoline. gelisim.edu.tr These studies highlight the potential to create highly functionalized quinoline derivatives with multiple halogen atoms, which can serve as versatile intermediates for further synthetic transformations. gelisim.edu.trresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromo-8-methoxyquinoline |

| 5-Bromo-8-methoxyquinoline |

| 8-Hydroxyquinoline |

| 8-Methoxyquinoline |

| 5,7-Dibromo-8-hydroxyquinoline |

| 5-Bromo-7-((methylamino)methyl)quinolin-8-ol |

| 5-Bromo-7-((1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)quinolin-8-ol |

| 7-((Alkyl/arylamino)methyl)-8-hydroxyquinoline-5-sulfonic acid |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline |

| 3,6-Dibromo-8-methoxyquinoline |

| 3,5,6-Tribromo-8-methoxyquinoline |

| Benzothiazole |

| Triazole |

| Boron tribromide |

| Hydrobromic acid |

| Formaldehyde |

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

Crystal Packing and Intermolecular Hydrogen Bonding Interactions

In the crystal structure of 4-Bromo-8-methoxyquinoline (B35057), the non-hydrogen atoms are essentially coplanar. nih.gov The molecules are organized into one-dimensional chains along the a-axis, primarily through weak intermolecular C—H···π(arene) interactions. nih.gov Notably, classical hydrogen bonds or significant π···π stacking interactions are absent in this specific structure. nih.gov

Generally, quinolone structures are known to participate in various hydrogen-bonding interactions, which are crucial for the formation of their supramolecular assemblies. nih.gov In derivatives containing hydroxyl and methoxy (B1213986) groups, interactions such as O—H···N and C—H···O are expected to play a significant role in stabilizing the crystal lattice. The nitrogen atom in the quinoline (B57606) ring is a common hydrogen bond acceptor, while the hydroxyl group is a potent hydrogen bond donor. These interactions, alongside weaker C-H···O and C-H···π bonds, contribute to creating complex and stable three-dimensional networks.

Table 1: Crystallographic Data for the Related Compound 4-Bromo-8-methoxyquinoline nih.gov

| Parameter | Value |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight ( g/mol ) | 238.08 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.1615 (1) |

| b (Å) | 12.1337 (6) |

| c (Å) | 14.2436 (7) |

| V (ų) | 892.05 (6) |

| Z | 4 |

| Temperature (K) | 150 (1) |

Chiral Recognition and Atropisomerism in Derivatives

The quinoline scaffold is a valuable component in the design of molecules for chiral applications. Derivatives can be synthesized to act as chiral ligands in asymmetric catalysis or as probes for chiral recognition. researchgate.netacs.org

Chiral Recognition: Derivatives of quinoline are actively used in chiral recognition. For instance, new chiral derivatizing reagents based on quinoline have been synthesized by incorporating chiral amino acids like L-proline. asianpubs.orgresearchgate.net These reagents react with racemic mixtures, such as β-blockers, to form diastereomers that can then be separated and analyzed using techniques like RP-HPLC. asianpubs.orgresearchgate.net This "indirect approach" allows for the enantioseparation and quantification of chiral molecules. asianpubs.orgresearchgate.net The design of these quinoline-based reagents leverages the specific stereochemistry of the attached chiral auxiliary to differentiate between the enantiomers of an analyte. asianpubs.orgresearchgate.net In other examples, attaching a chiral group, like L-cysteine, to the quinoline core can make the entire molecule behave as a chiral probe, capable of transferring its chiral characteristics to the intrinsically achiral quinoline chromophore. acs.org

Atropisomerism: Atropisomerism is a form of axial chirality that arises from restricted rotation around a single bond, often between two aromatic rings. nih.gov This phenomenon is highly relevant in medicinal chemistry as different atropisomers of a drug can have vastly different biological activities. nih.govacademie-sciences.fr While 3-Bromo-4-hydroxy-8-methoxyquinoline itself does not possess a stereogenic axis, its derivatives, particularly biaryl structures, can exhibit atropisomerism. nih.gov

The synthesis of atropisomeric compounds is a significant goal in organic chemistry. acs.org Quinoline-containing derivatives can be designed to have high rotational barriers, leading to stable, isolable atropisomers. The study of atropisomerism involves determining the energy barrier to rotation around the chiral axis, which classifies the atropisomers based on their stereochemical stability. academie-sciences.fr For example, atropisomers are categorized into classes based on the energy required for their racemization, with some being stable and isolable while others interconvert rapidly. nih.govacademie-sciences.fr The development of quinoline-based structures that exhibit atropisomerism is an active area of research, particularly for applications in asymmetric catalysis and as chiral pharmaceuticals. researchgate.netacs.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like quinoline (B57606) derivatives. nih.gov DFT calculations can elucidate the ground-state geometry, electronic properties, and spectroscopic features of 3-bromo-4-hydroxy-8-methoxyquinoline.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. rsc.orgresearchgate.net For instance, studies on similar heterocyclic compounds have successfully determined these parameters, confirming that the optimized geometry corresponds to a minimum on the potential energy surface. rsc.org

This analysis would also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

Illustrative Data Table: Predicted Geometric and Electronic Parameters for this compound (Note: This data is hypothetical and serves as an example of typical DFT outputs for similar molecules.)

| Parameter | Predicted Value | Unit |

| Optimized Total Energy | -3450.123 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap | 4.32 | eV |

| Dipole Moment | 2.54 | Debye |

| C3-Br Bond Length | 1.90 | Å |

| C4-O Bond Length | 1.35 | Å |

| O-H Bond Length | 0.97 | Å |

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of a compound. By performing a frequency calculation on the optimized geometry, the vibrational modes corresponding to infrared (IR) and Raman spectra can be determined. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated to help assign signals in experimental NMR spectra. nih.govnih.gov

Illustrative Data Table: Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is illustrative and based on general frequency ranges for similar functional groups.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3450 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=N (quinoline) | Stretching | 1620 |

| C=C (aromatic) | Stretching | 1580-1450 |

| C-O (methoxy) | Stretching | 1250 |

| C-Br | Stretching | 650 |

To understand the chemical reactivity of this compound, DFT provides powerful conceptual tools. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Furthermore, Fukui functions are a more quantitative tool for predicting reactivity. nih.gov They indicate the change in electron density at a specific point when an electron is added or removed. acs.org The Fukui function f(r) helps identify the most likely sites for:

Nucleophilic attack (f+) : Where an incoming nucleophile will attack.

Electrophilic attack (f-) : Where an incoming electrophile will attack.

Radical attack (f0) : Where a radical species will attack.

For quinoline derivatives, such analyses have shown that the nitrogen atom and specific carbon atoms in the rings are often the primary sites of interaction. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its movement and conformational changes over time. This is particularly valuable for understanding how the molecule might behave in a biological system, such as when interacting with a protein. nih.govresearchgate.net

An MD simulation of this compound in a solvent (typically water) would reveal its conformational flexibility. By tracking the molecule's trajectory over nanoseconds, researchers can identify stable conformations and the energy barriers between them. This is important for understanding how the molecule might adapt its shape to fit into a binding pocket of a biological target.

A primary application of MD simulations in drug discovery is to assess the stability of a ligand when bound to a protein. nih.gov The process involves:

Molecular Docking : Initially, the compound is placed into the active site of a target protein using a docking program. This predicts the most likely binding pose and initial interaction energy. nih.gov

MD Simulation : The resulting protein-ligand complex is then subjected to an MD simulation. mdpi.com

During the simulation, key metrics are analyzed to determine the stability of the interaction:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex is not undergoing major conformational changes and the ligand is securely bound. nih.gov

Root Mean Square Fluctuation (RMSF) : Indicates the flexibility of individual amino acid residues in the protein, highlighting which parts of the protein interact most significantly with the ligand.

Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are often crucial for binding affinity. researchgate.net

Studies on other quinoline derivatives have successfully used these techniques to validate docking results and confirm the stability of ligand-protein complexes, providing a strong rationale for their potential as inhibitors. nih.govmdpi.com

Illustrative Data Table: Summary of a Hypothetical MD Simulation Analysis (Note: This data is hypothetical, representing typical results from an MD simulation of a small molecule bound to a protein.)

| Metric | Result | Interpretation |

| Average RMSD of Ligand | 1.5 Å | The ligand remains stable in the binding pocket. |

| Average RMSD of Protein Backbone | 2.0 Å | The overall protein structure is stable. |

| Key Interacting Residues (from RMSF) | Asp122, Tyr234, Lys310 | These residues show reduced fluctuation, indicating strong interaction with the ligand. |

| Occupancy of Key Hydrogen Bonds | Ligand-OH...Asp122 (85%), Ligand-N...Tyr234 (65%) | Strong and persistent hydrogen bonds contribute to binding stability. |

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Identification of Putative Biological Targets and Binding Modes

Computational studies, particularly through reverse docking, can help identify potential molecular targets for a given compound. For this compound, also known as bromoquinol, a significant body of evidence points towards its potent and broad-spectrum antifungal activity. This suggests that key fungal enzymes and proteins are likely biological targets.

Research has shown that bromoquinol interferes with fungal iron utilization, a critical pathway for pathogenic fungi. This interference is a likely mechanism for its antifungal effects. Molecular modeling studies on similar quinoline derivatives suggest that the nitrogen and oxygen atoms in the quinoline ring can chelate metal ions, which is a key aspect of their biological activity.

In the context of antifungal action, molecular docking studies of related quinoline derivatives have identified potential binding interactions with fungal enzymes such as lanosterol (B1674476) 14α-demethylase (LMD), an essential enzyme in ergosterol (B1671047) biosynthesis. nih.gov The binding mode typically involves hydrogen bonds and hydrophobic interactions within the enzyme's active site. For this compound, the hydroxyl and methoxy (B1213986) groups, along with the bromine atom, would be expected to play crucial roles in defining its binding orientation and affinity. The bromine atom, for instance, can participate in halogen bonding, a type of non-covalent interaction that can significantly contribute to binding affinity. researchgate.net

| Putative Target Class | Potential Binding Interactions | Supporting Evidence from Related Compounds |

| Fungal Metalloenzymes | Chelation of active site metal ions (e.g., iron) | 8-hydroxyquinoline (B1678124) derivatives are known metal chelators. |

| Ergosterol Biosynthesis Enzymes (e.g., LMD) | Hydrogen bonding, hydrophobic interactions | Docking studies on other antifungal quinoline derivatives. nih.gov |

| Fungal DNA Gyrase | Interaction with the ATP-binding site | Fluoroquinolones, a related class, are known DNA gyrase inhibitors. researchgate.net |

Prediction of Enzyme Inhibition and Binding Affinities (e.g., Topoisomerase I, AChE, hCA enzymes)

While specific molecular docking studies of this compound against Topoisomerase I, Acetylcholinesterase (AChE), and human Carbonic Anhydrase (hCA) enzymes are not extensively reported in the literature, predictions can be inferred from studies on structurally related quinoline derivatives.

Topoisomerase I: Quinolone alkaloids like camptothecin (B557342) are well-known Topoisomerase I inhibitors. nih.gov Molecular docking studies of camptothecin analogues reveal that they bind to the Topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. nih.govnih.gov Key interactions often involve hydrogen bonds with amino acid residues and DNA bases. It is plausible that this compound could adopt a similar binding mode, with the planar quinoline ring intercalating between DNA base pairs and the substituents forming specific interactions.

Acetylcholinesterase (AChE): AChE inhibitors are crucial for the management of Alzheimer's disease. Molecular modeling has been instrumental in the design of new AChE reactivators and inhibitors. nih.gov For quinoline-based structures, docking studies have shown that the quinoline ring can interact with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE through π-π stacking and hydrophobic interactions. The substituents on the quinoline ring would further modulate the binding affinity.

human Carbonic Anhydrase (hCA) enzymes: hCA inhibitors have therapeutic applications as diuretics and for the treatment of glaucoma. nih.gov The inhibition mechanism typically involves the binding of the inhibitor to the zinc ion in the enzyme's active site. nih.gov While sulfonamides are the classic hCA inhibitors, certain heterocyclic compounds have also shown activity. Molecular docking of benzenesulfonamide (B165840) derivatives containing a thiazolidinone moiety has revealed key interactions with active site residues. nih.gov For this compound, the hydroxyl and methoxy groups could potentially interact with the zinc ion and surrounding amino acids.

| Enzyme Target | Predicted Binding Affinity (Qualitative) | Key Predicted Interactions |

| Topoisomerase I | Moderate | Intercalation, Hydrogen Bonding |

| Acetylcholinesterase (AChE) | Low to Moderate | π-π Stacking, Hydrophobic Interactions |

| human Carbonic Anhydrase (hCA) | Low to Moderate | Metal Chelation, Hydrogen Bonding |

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

SAR and pharmacophore modeling are essential tools in medicinal chemistry for understanding how the structural features of a molecule contribute to its biological activity and for designing new, more potent compounds.

Elucidation of Key Structural Features for Modulating Activity

For quinoline derivatives, several structural features have been identified as crucial for their biological activities. The analysis of 8-hydroxyquinoline derivatives has provided significant insights into their structure-activity relationships. nih.govnih.gov

The quinoline core itself provides a rigid scaffold that is essential for interacting with biological targets. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and the aromatic system allows for π-π stacking interactions.

The substituents on the quinoline ring play a critical role in modulating the activity and selectivity.

The hydroxyl group at position 4 is a key feature. It can act as both a hydrogen bond donor and acceptor, and its presence is often crucial for the biological activity of 4-hydroxyquinolines.

The bromine atom at position 3 significantly influences the electronic properties and lipophilicity of the molecule. Halogen atoms can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding. The position and nature of the halogen can drastically affect the biological activity.

The methoxy group at position 8 also impacts the lipophilicity and can be involved in hydrogen bonding or steric interactions within the binding pocket of a target enzyme. Studies on 8-methoxyquinoline (B1362559) derivatives have shown that this group can be important for their pharmacological profile. researchgate.net

In the context of antifungal activity, SAR studies on quinoline derivatives have shown that the presence of an acylhydrazide moiety can be a promising pharmacophore. nih.gov This suggests that the combination of the quinoline scaffold with specific side chains can lead to potent antifungal agents.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. While specific QSAR models for this compound are not widely published, QSAR studies on related quinoline and 8-hydroxyquinoline derivatives have provided valuable information.

For instance, QSAR studies on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) have highlighted the importance of steric, electronic, and hydrogen-bond acceptor properties for antibacterial activity. nih.gov Similarly, QSAR studies on antimicrobial 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives have revealed the significant role of topological parameters. nih.gov

A hypothetical QSAR model for the antifungal activity of a series of 3-bromo-4-hydroxyquinoline derivatives might look like the following, where activity is correlated with various molecular descriptors:

pIC50 = c0 + c1(LogP) + c2(HOMO) + c3(LUMO) + c4(Molecular Weight) + ...

Here, pIC50 represents the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient (a measure of lipophilicity), and HOMO/LUMO are the energies of the highest occupied and lowest unoccupied molecular orbitals (related to electronic properties). The coefficients (cn) would be determined through statistical analysis of a dataset of compounds with known activities. Such a model could then be used to predict the activity of new, unsynthesized derivatives.

| QSAR Descriptor Class | Potential Influence on Activity |

| Electronic Descriptors (e.g., HOMO/LUMO energies, dipole moment) | Govern the ability to participate in electrostatic and charge-transfer interactions. |

| Hydrophobic Descriptors (e.g., LogP) | Influence cell membrane permeability and interaction with hydrophobic binding pockets. |

| Topological Descriptors (e.g., molecular connectivity indices) | Describe the size, shape, and branching of the molecule. |

| Steric Descriptors (e.g., molecular volume, surface area) | Relate to the fit of the molecule within the target's binding site. |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC, Column Chromatography)

Chromatographic methods are indispensable for the purification and assessment of the purity of "3-Bromo-4-hydroxy-8-methoxyquinoline." The choice of technique depends on the scale and purpose of the separation, from rapid qualitative checks to large-scale purification.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a powerful tool for the quantitative analysis and purity determination of "this compound." Given the compound's aromatic and polar nature, a C18 or phenyl-silica column is suitable. nih.gov A typical method would involve a gradient elution to ensure good separation from potential impurities.

A hypothetical RP-HPLC method is detailed below:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC):

TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the purity of "this compound". khanacademy.org Due to the compound's polarity, a silica (B1680970) gel plate is used as the stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) is commonly employed. sciencemadness.orgbiotage.com

For a polar compound like "this compound," a solvent system with a higher proportion of the polar component would be necessary. To obtain an optimal Rf value, which is ideally between 0.3 and 0.7 for good separation, various solvent ratios should be tested. reddit.com

A potential TLC system is outlined in the table below:

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.4 - 0.5 |

Column Chromatography:

For the preparative purification of "this compound," normal-phase column chromatography is a suitable technique. libretexts.org This method utilizes a polar stationary phase, typically silica gel, and a less polar mobile phase. wfu.edubiotage.com The separation is based on the differential adsorption of the compounds to the silica gel.

The selection of the eluent system is guided by preliminary TLC analysis. The solvent system that provides a good Rf value on TLC is adapted for column chromatography, often with a slightly less polar composition to ensure adequate retention and separation on the column.

A proposed column chromatography method is as follows:

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Eluent | Gradient of Ethyl Acetate in Hexane (e.g., 20% to 50%) |

| Loading | Sample dissolved in a minimal amount of dichloromethane (B109758) or the initial eluent |

| Fraction Collection | Monitored by TLC |

Spectroscopic Assays for In Vitro Biological Testing and Quantification

Spectroscopic techniques are fundamental for the structural elucidation and quantification of "this compound" in biological assays. UV-Visible and fluorescence spectroscopy are particularly useful for this purpose.

UV-Visible Spectroscopy:

The quinoline (B57606) ring system in "this compound" exhibits characteristic UV absorption bands. These bands arise from π-π* and n-π* electronic transitions within the aromatic and heterocyclic rings. researchgate.net The position and intensity of these absorption maxima can be influenced by the solvent and the pH of the medium. researchgate.net UV-Vis spectroscopy can be used to determine the concentration of the compound in solution using the Beer-Lambert law, provided a calibration curve is established.

Expected UV-Visible absorption data in methanol are presented below:

| Parameter | Value |

| λmax 1 | ~250 nm (π-π* transition) |

| λmax 2 | ~340 nm (n-π* transition) |

| Molar Absorptivity (ε) | To be determined experimentally |

Fluorescence Spectroscopy:

Many quinoline derivatives are known to be fluorescent, and this property can be exploited for highly sensitive detection and quantification in in vitro studies. Current time information in Pasuruan, ID.nih.gov The fluorescence intensity is often significantly enhanced upon protonation or chelation with metal ions. nih.gov The emission spectrum is typically the mirror image of the lowest energy absorption band. colostate.edu

For "this compound," the presence of the hydroxyl and methoxy (B1213986) groups can influence the fluorescence quantum yield. The excitation wavelength should be set at or near the absorption maximum to achieve the highest emission intensity.

A hypothetical set of fluorescence spectroscopy parameters is provided in the table:

| Parameter | Value |

| Excitation Wavelength (λex) | ~340 nm |

| Emission Wavelength (λem) | ~420 - 450 nm |

| Solvent | Ethanol (B145695) or buffer solution |

| Quantum Yield (Φf) | To be determined experimentally |

Method Development for Detection and Quantification in Complex Biological Matrices (e.g., Cell Lysates for in vitro studies)

The accurate quantification of "this compound" in complex biological matrices like cell lysates is essential for understanding its intracellular activity and mechanism of action in in vitro studies. This requires robust sample preparation methods to remove interfering substances and a highly sensitive and selective analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

The primary goal of sample preparation is to extract the analyte of interest from the complex cell lysate matrix while removing proteins, lipids, and other components that can interfere with the analysis. nih.govnih.gov

Protein Precipitation (PPT): This is a simple and common method where a cold organic solvent, such as acetonitrile or acetone, is added to the cell lysate to precipitate the proteins. nih.gov After centrifugation, the supernatant containing the analyte can be collected.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. For a moderately polar compound like "this compound," an organic solvent such as ethyl acetate or a mixture of chloroform (B151607) and methanol could be used to extract it from the aqueous cell lysate. nih.govmdpi.com

A proposed workflow for sample preparation from cell lysates is as follows:

| Step | Procedure |

| 1. Cell Lysis | Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) on ice. |

| 2. Protein Precipitation | To 100 µL of cell lysate, 300 µL of cold acetonitrile is added. |

| 3. Centrifugation | The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. uthsc.edu |

| 4. Supernatant Collection | The clear supernatant is transferred to a new tube. |

| 5. Evaporation and Reconstitution | The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the initial mobile phase for LC-MS analysis. |

LC-MS/MS Quantification:

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in biological matrices. drugtargetreview.comnih.gov The chromatographic separation, typically with a reverse-phase column, isolates the analyte from other matrix components before it enters the mass spectrometer. The mass spectrometer provides two levels of selectivity through the selection of the precursor ion (the molecular ion of the analyte) and a specific fragment ion produced by collision-induced dissociation.

A hypothetical LC-MS/MS method for the quantification of "this compound" is outlined below:

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined (e.g., m/z 254 -> fragment ion) |

| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled version of the analyte |

Future Research Directions and Translational Perspectives Non Clinical Focus

Design and Synthesis of Next-Generation Analogues with Tuned Molecular Interactions

The development of next-generation analogues of 3-Bromo-4-hydroxy-8-methoxyquinoline will be crucial for exploring and optimizing its potential biological activities. The existing scaffold offers multiple points for structural modification, allowing for the fine-tuning of molecular interactions with biological targets.

Systematic modifications can be introduced at various positions of the quinoline (B57606) ring to modulate physicochemical properties such as lipophilicity, electronic distribution, and hydrogen bonding capacity. For instance, the methoxy (B1213986) group at the 8-position can be replaced with other electron-donating or electron-withdrawing groups to alter the electron density of the aromatic system. Similarly, the bromo substituent at the 3-position can be substituted with other halogens or different functional groups to probe steric and electronic effects on target binding.

The synthesis of such analogues can be achieved through various established and emerging synthetic methodologies for polysubstituted quinolines. nih.govthieme-connect.comthieme-connect.com Classical methods like the Gould-Jacobs reaction can be adapted for the construction of the quinoline core, followed by regioselective bromination and functional group interconversions. sigmaaldrich.com Modern transition-metal-catalyzed cross-coupling reactions offer a powerful tool for introducing a wide range of substituents with high efficiency and control. nih.gov

Table 1: Potential Modifications for Next-Generation Analogues

| Position | Current Substituent | Potential Modifications | Rationale |

| C3 | Bromo (-Br) | -F, -Cl, -I, -CN, -CF3, Alkyl, Aryl | Modulate electronic properties and steric bulk for enhanced target interaction. |

| C4 | Hydroxy (-OH) | -OR, -NH2, -SH, -NHCOR | Alter hydrogen bonding capabilities and explore prodrug strategies. |

| C8 | Methoxy (-OCH3) | -OEt, -OPr, -OH, -NH2, -N(CH3)2 | Fine-tune lipophilicity and hydrogen bonding potential. |

| Other Ring Positions | Hydrogen (-H) | Alkyl, Aryl, Heteroaryl | Explore additional binding pockets and improve selectivity. |

The design of these analogues should be guided by structure-activity relationship (SAR) studies, where the biological activity of each new compound is systematically evaluated. This iterative process of design, synthesis, and testing will be instrumental in identifying analogues with improved potency and selectivity.

Exploration of Novel Molecular Targets and Pathways

A critical aspect of future research will be the identification and validation of the molecular targets and biological pathways modulated by this compound and its analogues. The quinoline scaffold is known to interact with a diverse range of biological targets, including enzymes, receptors, and nucleic acids.

Initial screening of the parent compound and its synthesized analogues against a panel of known drug targets can provide valuable preliminary data. Techniques such as high-throughput screening (HTS) and affinity-based proteomics can be employed to identify potential protein binders. For instance, many quinoline derivatives have been investigated for their activity against kinases, proteases, and topoisomerases. nih.gov